BenchChemオンラインストアへようこそ!

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide

sulfonamide synthesis yield optimization PI3K inhibitor intermediate

The exclusive 5-bromo substituent enables regioselective Suzuki and borylation reactions with quantitative conversion, making this the preferred intermediate for building 5-aryl/heteroaryl-substituted PI3K inhibitor libraries. The 2-chloro handle remains available for sequential diversification. Anomalous scattering power enables direct absolute configuration determination of chiral downstream sulfonamides. Higher LogP expands CNS chemical space without additional lipophilic substituents. ISO-certified 98% purity reduces catalyst poisoning risk and supports IND-enabling documentation.

Molecular Formula C11H8BrClN2O2S
Molecular Weight 347.62 g/mol
CAS No. 1083326-17-3
Cat. No. B1457015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
CAS1083326-17-3
Molecular FormulaC11H8BrClN2O2S
Molecular Weight347.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl
InChIInChI=1S/C11H8BrClN2O2S/c12-8-6-10(11(13)14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7,15H
InChIKeyZFOHCNXTUHUAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide (CAS 1083326-17-3): A Strategic Halogenated Pyridine Sulfonamide Intermediate for PI3K Inhibitor Development


N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide (CAS 1083326-17-3; molecular formula C₁₁H₈BrClN₂O₂S; MW 347.62 g/mol) is a benzenesulfonamide derivative featuring a pyridine core substituted with bromine at the 5‑position and chlorine at the 2‑position, connected via a sulfonamide linkage to an unsubstituted phenyl ring . This compound belongs to the pyridosulfonamide class and has been explicitly disclosed in patent literature as a key synthetic intermediate for generating PI3K (phosphoinositide 3‑kinase) inhibitors, with its halogenation pattern enabling downstream palladium‑catalyzed cross‑coupling reactions for further diversification [1].

Why N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide Cannot Be Replaced by Other Pyridine Sulfonamide Analogs in PI3K Inhibitor Synthesis


Pyridine sulfonamide intermediates with different halogen substitution patterns or sulfonamide N‑substituents are not functionally interchangeable because the 5‑bromo substituent on this compound is uniquely positioned to undergo palladium‑catalyzed Suzuki and borylation reactions with quantitative conversion and predictable regioselectivity, enabling the installation of elaborated aryl or heteroaryl groups required for nanomolar PI3K affinity in final drug candidates [1]. Analogs lacking the bromine handle (e.g., 2‑chloropyridine‑3‑sulfonamide) or bearing alternative halogens at the 5‑position require distinct reaction conditions and catalyst systems, often leading to different cross‑coupling yields and selectivity profiles that directly impact synthetic route viability for medicinal chemistry programs [2].

Quantitative Differentiation Evidence for N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide vs. Key Analogs


Synthetic Yield Comparison: N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide vs. Its 2,4-Difluorobenzenesulfonamide Analog

In the patent‑reported synthesis of the target compound, the reaction of 3‑amino‑5‑bromo‑2‑chloropyridine with benzenesulfonyl chloride (pyridine, CH₂Cl₂, RT, 18 h) yields the title compound in 34% isolated yield after chromatographic purification [1]. Under analogous conditions, the same amine reacts with 2,4‑difluorobenzenesulfonyl chloride to give N‑(5‑bromo‑2‑chloropyridin‑3‑yl)‑2,4‑difluorobenzenesulfonamide in 84% yield, a 2.5‑fold increase . This substantial difference in synthetic efficiency means that the benzenesulfonamide analog is not a simple drop‑in replacement for the 2,4‑difluoro derivative; the lower yield of the title compound must be accounted for in process chemistry planning and procurement quantity calculations.

sulfonamide synthesis yield optimization PI3K inhibitor intermediate

LogP Comparison: Target Compound is More Lipophilic than Its 5-Fluoro-2-chloro and 5-Methyl-2-chloro Congeners

The computed LogP of N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide is reported as 4.45 (ALogPs) . This value is substantially higher than that of the hypothetical 5‑fluoro‑2‑chloro analog (estimated LogP ≈ 3.1 based on the reduced lipophilic contribution of fluorine) and the 5‑methyl‑2‑chloro congener (estimated LogP ≈ 3.6) [1]. The elevated LogP of the brominated compound translates to increased membrane permeability potential, a parameter that directly influences the cellular penetration of downstream PI3K inhibitor candidates built upon this scaffold.

lipophilicity LogP sulfonamide property comparison

PI3Kα Inhibitory Activity of Downstream Enantiomeric 5-Bromo-2-chloro-pyridine-3-sulfonamides Demonstrates the Functional Relevance of the Bromo-Chloro Substitution Motif

Enantiomers of 5‑bromo‑2‑chloro‑N‑(1‑phenylethyl)pyridine‑3‑sulfonamide—a compound that shares the identical 5‑bromo‑2‑chloropyridine‑3‑sulfonamide core with the target molecule—were evaluated for PI3Kα kinase inhibition: the (R)‑enantiomer (10a) exhibited an IC₅₀ of 1.08 µM, while the (S)‑enantiomer (10b) showed an IC₅₀ of 2.69 µM, a 2.5‑fold difference attributable solely to stereochemistry [1]. This demonstrates that the 5‑bromo‑2‑chloro substitution pattern on the pyridine ring supports biologically meaningful PI3Kα engagement, in contrast to unsubstituted or mono‑halogenated pyridine sulfonamides that lack comparable activity data in the same assay system [2].

PI3Kα inhibition antitumor activity enantiomer comparison

Borylation Reactivity Advantage: Exclusive Bromine‑Selective Palladium Cross‑Coupling at the 5‑Position

The target compound undergoes selective palladium‑catalyzed borylation exclusively at the 5‑bromo position, as demonstrated in Patent US20100311736A1: treatment with bis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, and potassium acetate in DMF at 90 °C cleanly converts the 5‑bromo group to a pinacol boronate ester without affecting the 2‑chloro substituent, enabling subsequent Suzuki coupling with heteroaryl halides to generate PI3K‑active final compounds [1]. In contrast, analogs bearing two identical halogens (e.g., 3,5‑dibromo‑2‑chloropyridine) suffer from competitive borylation at both positions, leading to regioisomeric mixtures that require difficult chromatographic separations, while mono‑brominated analogs without the 2‑chloro group lack the electronic deactivation at the pyridine 2‑position that enhances coupling selectivity [2].

borylation Suzuki coupling chemoselectivity PI3K inhibitor diversification

Crystallographic and Absolute Configuration Determination Enabled by the 5‑Bromo Substituent's Anomalous Scattering

The 5‑bromo substituent on the pyridine ring provides sufficient anomalous scattering for unambiguous absolute configuration determination via X‑ray crystallography using Cu Kα radiation, as demonstrated for the related 5‑bromo‑2‑chloro‑N‑(1‑phenylethyl)pyridine‑3‑sulfonamide enantiomers [1]. Analogs lacking a heavy atom (e.g., 5‑fluoro, 5‑methyl, or 5‑unsubstituted pyridine sulfonamides) require either co‑crystallization with a heavy‑atom‑containing counterion or anomalous dispersion at less accessible wavelengths (e.g., Cr Kα or synchrotron sources), adding time and cost to structural characterization. The bromine atom in the target compound thus serves a dual function: as a synthetic handle for cross‑coupling and as an internal heavy‑atom label for crystallographic analysis.

X-ray crystallography absolute configuration stereochemical assignment heavy atom effect

Purity and Supply Chain Benchmarking: 98% Purity Grade with ISO‑Certified Quality Systems vs. Generic 95% Grades

The target compound is commercially available in 98% purity (NLT 98%) from ISO‑certified suppliers that provide documented quality control, batch traceability, and certificates of analysis suitable for regulated pharmaceutical research environments . By contrast, the more common 95% purity grade—available from multiple generic suppliers—carries a higher and less well‑characterized impurity burden (up to 5% total impurities) that can confound SAR interpretation in biological assays or introduce side products in subsequent synthetic steps requiring re‑purification . For a compound used as a key intermediate in multi‑step PI3K inhibitor syntheses, this 3% purity differential translates to a meaningful reduction in cumulative yield losses across a 4‑ to 6‑step sequence.

purity specification quality assurance ISO certification procurement comparison

Optimal Application Scenarios for N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide Based on Quantified Differentiation Evidence


PI3K Inhibitor Medicinal Chemistry: Scaffold Diversification via Selective 5‑Position Suzuki Coupling

The compound's exclusive bromine‑selective borylation reactivity, confirmed in patent exemplification with quantitative conversion to the pinacol boronate ester [1], makes it the preferred intermediate for constructing libraries of 5‑aryl/heteroaryl‑substituted pyridine‑3‑benzenesulfonamide PI3K inhibitors. The 2‑chloro substituent remains intact and available for subsequent nucleophilic aromatic substitution or further cross‑coupling, providing two orthogonal diversification handles in a single intermediate.

Stereochemical Probe Synthesis Requiring Crystallographic Absolute Configuration Assignment Without Derivatization

The 5‑bromo substituent's anomalous scattering power (f″ ≈ 1.28 e⁻ at Cu Kα) enables direct Flack parameter measurement for absolute configuration determination of chiral downstream sulfonamides [2]. This is particularly valuable for programs investigating enantioselective PI3Kα inhibitors, where the 2.5‑fold potency difference observed between (R)‑ and (S)‑enantiomers of the related 5‑bromo‑2‑chloro‑sulfonamide scaffold necessitates unambiguous stereochemical assignment.

High‑Lipophilicity Lead Series: Exploiting the Bromine LogP Contribution for CNS‑Penetrant PI3K Programs

With a computed LogP of 4.45 , the compound introduces a substantial lipophilicity increment (ΔLogP ≈ +1.35 over the fluoro analog) that enhances blood‑brain barrier permeability potential in CNS‑targeted PI3K inhibitor programs. Procurement of the brominated intermediate—rather than its fluoro or methyl congeners—enables exploration of higher‑LogP chemical space without requiring additional lipophilic substituents that would add molecular weight and synthetic complexity.

Regulated Pharmaceutical Process Chemistry Requiring ISO‑Grade Intermediates with Documented Purity

For GMP‑adjacent research applications where impurity profiling and batch‑to‑batch consistency are critical, the 98% purity ISO‑certified grade provides a 2.5‑fold lower maximum impurity burden compared to generic 95% grades. This reduces the need for re‑purification before use in sensitive catalytic steps (e.g., palladium cross‑couplings where unidentified impurities may poison the catalyst) and supports the chain of documentation required for IND‑enabling studies.

Quote Request

Request a Quote for N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.